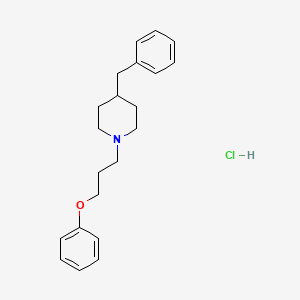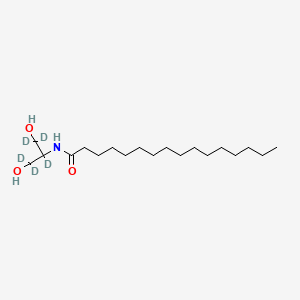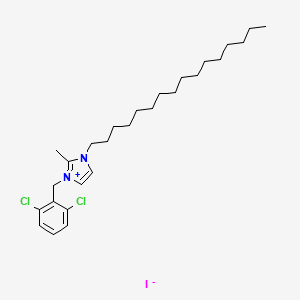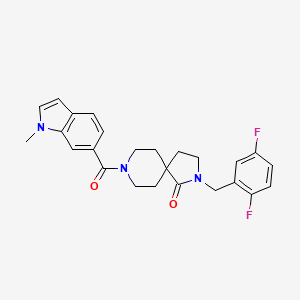
Ripk1-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ripk1-IN-14 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions . This compound has shown potential in preclinical models and clinical trials, making it a promising candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ripk1-IN-14 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the synthetic route, optimizing reaction parameters such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Ripk1-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are intermediates and final compounds with enhanced biological activity and selectivity towards RIPK1. These products are characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .
Aplicaciones Científicas De Investigación
Ripk1-IN-14 has a wide range of scientific research applications, including:
Chemistry: this compound serves as a chemical probe for studying the role of RIPK1 in various cellular processes.
Biology: In biological research, this compound is used to investigate the signaling pathways mediated by RIPK1.
Medicine: this compound has shown potential in treating diseases such as autoimmune disorders, neurodegenerative diseases, and inflammatory conditions.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs targeting RIPK1.
Mecanismo De Acción
Ripk1-IN-14 is compared with other similar compounds, such as GSK2656157 and UAMC-3861, which also target RIPK1 . While GSK2656157 is a potent inhibitor of both RIPK1 and protein kinase R-like endoplasmic reticulum kinase, this compound exhibits higher selectivity towards RIPK1 . UAMC-3861, on the other hand, is a more selective inhibitor of RIPK1 over protein kinase R-like endoplasmic reticulum kinase . The unique hydrophobic pocket in the allosteric regulatory domain of RIPK1 targeted by this compound distinguishes it from other inhibitors, making it a valuable tool for studying RIPK1-mediated signaling pathways .
Comparación Con Compuestos Similares
- GSK2656157
- UAMC-3861
- AMG44
Ripk1-IN-14’s selectivity and potency make it a promising candidate for therapeutic applications and scientific research.
Propiedades
Fórmula molecular |
C25H25F2N3O2 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
2-[(2,5-difluorophenyl)methyl]-8-(1-methylindole-6-carbonyl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C25H25F2N3O2/c1-28-10-6-17-2-3-18(15-22(17)28)23(31)29-11-7-25(8-12-29)9-13-30(24(25)32)16-19-14-20(26)4-5-21(19)27/h2-6,10,14-15H,7-9,11-13,16H2,1H3 |
Clave InChI |
YATBYSZORSKSPZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CCN(C4=O)CC5=C(C=CC(=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


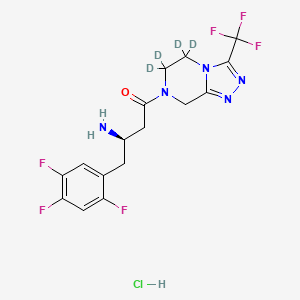
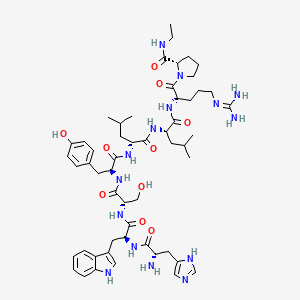
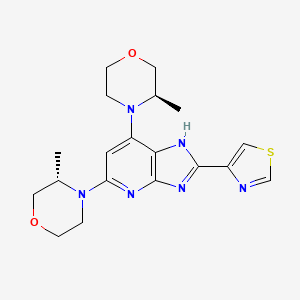
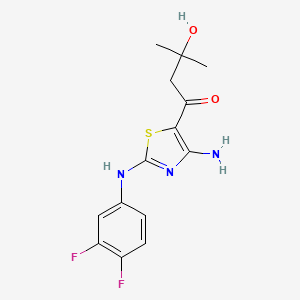



![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
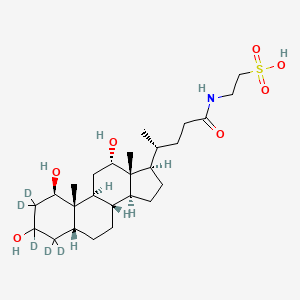
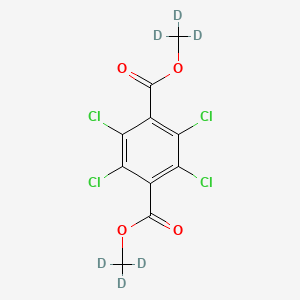
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
